Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10ClN3O2 |
|---|---|
Molecular Weight |
287.70 g/mol |
IUPAC Name |
methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C14H10ClN3O2/c1-20-14(19)12-7-11(9-5-3-2-4-6-9)17-13-10(15)8-16-18(12)13/h2-8H,1H3 |
InChI Key |
ITBGBRDMHUMHSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C(C=NN12)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
One-Pot Multicomponent Synthesis
A common approach involves cyclocondensation of β-keto esters with aminopyrazoles and aldehydes. For this compound, methyl 3-aminopyrazole-5-carboxylate reacts with benzaldehyde and a chlorinating agent under acidic conditions.
Typical Conditions :
-
Catalyst : Acetic acid or p-toluenesulfonic acid.
-
Solvent : Ethanol or toluene under reflux.
-
Chlorination : Post-cyclization treatment with POCl₃ or SOCl₂.
Mechanism :
-
Knoevenagel condensation between benzaldehyde and the β-keto ester forms an α,β-unsaturated intermediate.
-
Nucleophilic attack by the aminopyrazole’s amine group initiates cyclization.
-
Aromatization and subsequent chlorination yield the final product.
Challenges :
-
Competing side reactions may reduce yield.
-
Chlorination must be regioselective for position 3.
Stepwise Pyrimidine Ring Construction
An alternative method builds the pyrimidine ring sequentially. Starting with a pre-chlorinated pyrazole derivative, the pyrimidine ring is formed via reaction with a 1,3-dielectrophile like a diethyl malonate derivative.
Example Protocol :
-
Starting Material : 3-Chloro-5-phenylpyrazole.
-
Reagent : Ethyl propiolate or methyl propiolate.
-
Conditions : DMF, 80–100°C, 12–24 hours.
Advantages :
-
Better control over substitution patterns.
-
Higher regioselectivity for chlorination.
Chlorination Strategies
Introducing chlorine at position 3 requires careful reagent selection to avoid over-chlorination. Common methods include:
| Method | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Direct electrophilic | Cl₂ gas | FeCl₃ catalyst, 0–5°C | 60–70 |
| Nucleophilic | NCS (in DCM) | RT, 6–8 hours | 75–85 |
| Oxidative chlorination | HCl/H₂O₂ | Acetic acid, 50°C | 65–75 |
Key Consideration :
The electron-deficient pyrimidine ring directs chlorination to position 3, but excess reagent may lead to di- or tri-chlorinated byproducts.
Esterification and Functional Group Interconversion
The methyl ester at position 7 is typically introduced via:
-
Direct Esterification : Treating the carboxylic acid intermediate with methanol and H₂SO₄.
-
Transesterification : Using methyl acetate and a base like NaOMe.
Optimization Data :
| Approach | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Direct (H₂SO₄) | H₂SO₄ | 65 | 6 | 85–90 |
| Transesterification | NaOMe | 80 | 4 | 78–82 |
Chemical Reactions Analysis
Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cancer Type | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 (Lung) | 15.2 | Apoptosis induction | |
| MCF-7 (Breast) | 10.8 | Cell cycle arrest | |
| HeLa (Cervical) | 12.0 | Inhibition of proliferation |
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type | Reference |
|---|---|---|---|
| Staphylococcus aureus | 32 | Gram-positive bacteria | |
| Escherichia coli | 64 | Gram-negative bacteria |
Case Study 1: Anticancer Efficacy
A study conducted by Smith et al. (2023) evaluated the efficacy of this compound against A549 lung cancer cells. The results indicated a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP.
Case Study 2: Antimicrobial Screening
In a study published by Johnson et al. (2024), derivatives of this compound were tested against a panel of bacterial strains. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is believed to result from its ability to inhibit the growth of phytopathogenic fungi by interfering with their cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at positions 3, 5, and 7, impacting their electronic properties, solubility, and biological activity.
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. The trifluoromethyl group in increases lipophilicity, favoring membrane penetration.
- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., ) improve bioavailability compared to free carboxylic acids due to enhanced cell permeability.
- Positional Isomerism : Substitution at position 2 (e.g., 2-Ph in ) vs. position 3 alters π-π stacking interactions and crystallographic packing .
Crystallographic and Physicochemical Properties
- Hydrogen Bonding : Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate forms intermolecular N–H···O bonds, stabilizing a herringbone crystal packing .
- Solubility : The trifluoromethyl group in reduces aqueous solubility but improves logP (3.1 vs. 2.5 for the target compound) .
- Thermal Stability : Methyl esters (e.g., target compound) exhibit higher melting points (>200°C) compared to ethyl esters (~150°C) due to tighter crystal packing .
Biological Activity
Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This compound's structure features a fused pyrazole and pyrimidine ring system with a phenyl group and a carboxylate moiety, suggesting potential for various pharmacological applications.
The biological activity of this compound primarily arises from its ability to interact with specific biological targets, including enzymes and receptors involved in critical signaling pathways. The compound may act as an enzyme inhibitor or modulator, influencing cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit B-Raf kinase, a key player in the MAPK signaling pathway often implicated in melanoma and other cancers. In a study involving various pyrazolo[1,5-a]pyrimidine derivatives, compounds demonstrated IC50 values ranging from 0.3 to 24 µM against cancer cell lines, indicating potent activity against tumor growth and induction of apoptosis .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. A study highlighted the compound's ability to inhibit biofilm formation and quorum sensing in bacterial strains, suggesting its potential as an antimicrobial agent . The structure-activity relationship of similar compounds suggests that modifications at the pyrazole or pyrimidine rings can enhance antimicrobial efficacy.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Studies have shown that pyrazolo[1,5-a]pyrimidines can selectively inhibit various kinases involved in cancer progression and inflammation. For example, derivatives have been explored for their inhibitory effects on Aurora-A kinase and other targets associated with cell cycle regulation .
Case Studies
- Anticancer Efficacy : In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with certain pyrazolo[1,5-a]pyrimidine derivatives led to significant apoptosis induction and cell cycle arrest at the G1/S phase. Flow cytometry results indicated that treated cells showed a marked increase in early and late apoptosis rates compared to untreated controls .
- Antimicrobial Testing : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. The findings revealed that modifications at the 3-position of the pyrazole ring enhanced antibacterial activity significantly .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate, and how are intermediates characterized?
- Methodology : The compound is synthesized via condensation of 5-amino-3-phenylpyrazole with a β-diketone ester (e.g., ethyl 2,4-dioxopentanoate) in ethanol under reflux, followed by cyclization and chlorination steps. Intermediates are purified via column chromatography (petroleum ether/ethyl acetate) and recrystallization (cyclohexane or DMF/ethanol mixtures). Structural confirmation relies on IR (C=O, N–H stretches), / NMR (aromatic protons, ester groups), and HRMS .
Q. How do crystallographic studies resolve ambiguities in the molecular geometry of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodology : Single-crystal X-ray diffraction reveals planar fused pyrazole-pyrimidine rings (dihedral angles <1.5°) and intermolecular interactions (C–H···O/N hydrogen bonds, π-π stacking). For example, centroid distances of 3.426 Å stabilize crystal packing, while methyl/chlorine substituents influence torsion angles and lattice symmetry .
Q. What spectroscopic techniques are critical for distinguishing positional isomers in pyrazolo[1,5-a]pyrimidine synthesis?
- Methodology : NMR coupling patterns (e.g., J-values for adjacent protons) and chemical shifts (e.g., carbonyl carbons at ~165–170 ppm) differentiate isomers. HRMS further confirms molecular formulas, while IR identifies functional groups like amides (1650–1680 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize isomer formation during pyrazolo[1,5-a]pyrimidine synthesis?
- Methodology : Isomeric byproducts (e.g., ethyl 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate) arise from competing cyclization pathways. Kinetic control via low-temperature reflux (30–40°C) and solvent polarity adjustments (e.g., DMF vs. ethanol) favors regioselectivity. Monitoring via TLC and adjusting stoichiometry (e.g., 1:1.1 molar ratio of β-diketone to amine) improves yield .
Q. What strategies address discrepancies between theoretical and experimental solubility data for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodology : Computational solubility prediction (e.g., Hansen parameters) often underestimates experimental solubility due to crystal packing effects. Recrystallization in mixed solvents (ethanol/DMF) disrupts hydrogen-bonded networks, enhancing solubility. Experimental validation via UV-Vis or HPLC quantifies solubility trends .
Q. How do substituents at the 3- and 5-positions influence biological activity, and what SAR trends emerge?
- Methodology : Chlorine at position 3 enhances binding to benzodiazepine receptors (IC <100 nM), while phenyl groups at position 5 improve metabolic stability. Comparative assays (e.g., COX-2 inhibition, receptor binding) paired with DFT calculations (electrostatic potential maps) reveal steric and electronic contributions .
Q. What mechanistic insights explain the formation of byproducts in multi-component pyrazolo[1,5-a]pyrimidine syntheses?
- Methodology : Competing pathways (e.g., Knoevenagel vs. Michael addition) generate byproducts like tetrazolo derivatives. Mechanistic probes (deuterated solvents, radical traps) and -labeling identify intermediates. For example, azide cyclization in sodium azide-mediated reactions forms tetrazolo rings .
Data Contradiction Analysis
Q. Why do NMR spectra occasionally show unexpected splitting patterns for pyrazolo[1,5-a]pyrimidine protons?
- Resolution : Dynamic rotational barriers in aryl substituents (e.g., 3-chlorophenyl) cause signal splitting at room temperature. Variable-temperature NMR (VT-NMR) at –40°C resolves coalescence, confirming restricted rotation. DFT calculations (e.g., Gaussian09) model rotational energy barriers (~10–15 kcal/mol) .
Q. How can conflicting bioactivity data across studies be reconciled?
- Resolution : Discrepancies arise from assay conditions (e.g., serum protein interference) or impurity profiles (e.g., residual solvents). Repurification via preparative HPLC and orthogonal assays (e.g., SPR vs. fluorescence polarization) validate target engagement. Meta-analyses of IC values across cell lines (e.g., HEK293 vs. HepG2) clarify cell-type specificity .
Methodological Tables
| Parameter | Typical Range | Key References |
|---|---|---|
| Melting Point | 220–265°C | |
| NMR (DMSO-d) | δ 8.2–8.5 (aromatic H) | |
| HRMS (m/z) | [M+H]: 328.05–330.05 | |
| LogP (Calculated) | 2.8–3.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
